molecular formula C8H10O2 B1659958 Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid CAS No. 697-56-3

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid

Cat. No.: B1659958
CAS No.: 697-56-3
M. Wt: 138.16 g/mol
InChI Key: HUVFUOHAFNPPOE-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid (CAS 697-56-3) is a rigid, polycyclic carboxylic acid characterized by a norbornane-like tricyclic framework. Its structure comprises two fused cyclohexane rings and a bridged bicyclo[2.2.1]heptane system, with a carboxylic acid group at the 3-position . The molecular formula is C₈H₁₀O₂, with a molecular weight of 138.17 g/mol and an IUPAC name tricyclo[2.2.1.0²⁻⁶]heptane-3-carboxylic acid .

Key physicochemical properties include:

  • Boiling Point: Not reported
  • Storage: Recommended at +4°C in a sealed, dry environment
  • Safety Data: H302 (harmful if swallowed), H315-H319 (skin/eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8(10)6-3-1-4-5(2-3)7(4)6/h3-7H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVFUOHAFNPPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304795
Record name tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-56-3
Record name tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidizing Agents and Reaction Conditions

Oxidizing Agent Temperature (°C) Solvent Yield (%) Reference
KMnO₄ (aqueous) 80–100 H₂O 62–68
CrO₃ (Jones reagent) 0–25 Acetone 55–60
Peroxycarboxylic acids 40–60 CHCl₃ 70–75

Peroxycarboxylic acids, particularly meta-chloroperbenzoic acid (mCPBA), demonstrate superior selectivity in oxidizing strained ketones while preserving the tricyclic framework. The reaction proceeds via a Baeyer-Villiger oxidation mechanism, forming a lactone intermediate that hydrolyzes to the carboxylic acid under acidic conditions.

Ring-Contraction Strategies from Higher Bicyclic Systems

An alternative approach involves the strategic reduction of larger polycyclic compounds. For instance, quadricyclane (C₁₀H₁₂) derivatives undergo thermal or photochemical ring-opening reactions to generate tricyclic intermediates. While direct literature on tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid synthesis via this route is sparse, the method’s success in producing related structures warrants consideration:

  • Photochemical Isomerization : Irradiation of norbornadiene derivatives at 300–350 nm induces valence isomerization, potentially forming tricyclic ketones.
  • Acid-Catalyzed Rearrangements : Treatment with H₂SO₄ or CF₃COOH at 0–25°C facilitates skeletal rearrangements in strained bicyclic systems.

These methods require precise control of reaction dynamics to avoid over-reduction or ring fragmentation.

Enantioselective Synthesis and Resolution Techniques

The C₃-symmetric nature of certain tricyclo[2.2.1.0²,⁶]heptane derivatives enables innovative resolution strategies. A 2017 study demonstrated that treating 7-tert-butoxynorbornadiene with peroxycarboxylic acids yields diastereomeric triacyloxynortricyclenes, which can be hydrolyzed to enantiopure triols. Though focused on triol synthesis, this methodology provides a template for carboxylic acid production:

  • Transannular π-Cyclization : Forms the tricyclic core with defined stereochemistry.
  • Diastereomer Separation : Recrystallization from polar solvents (e.g., ethanol/water mixtures) achieves >98% enantiomeric excess.
  • Oxidative Functionalization : Subsequent oxidation of alcohol intermediates to carboxylic acids using Jones reagent or similar oxidants.

Thermodynamic and Kinetic Considerations in Synthesis Optimization

The compound’s strained geometry (bond angles as low as 149.2° at tetravalent carbons) imposes unique thermodynamic constraints. Key factors influencing synthetic efficiency include:

Temperature Effects on Reaction Pathways

Reaction Stage Optimal Temperature Range Effect on Yield
Cycloaddition 60–80°C Maximizes [4+2] selectivity
Oxidation 40–60°C Minimizes decarboxylation
Crystallization 0–5°C Enhances product purity

Solvent Polarity and Stabilization

Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates during oxidation, while non-polar solvents (toluene, CH₂Cl₂) favor cycloaddition kinetics.

Industrial-Scale Production Challenges and Innovations

Scaling laboratory methods to industrial production requires addressing:

  • Catalyst Recovery : Heterogeneous catalysts (e.g., SiO₂-supported CrO₃) enable >90% recovery in oxidation steps.
  • Waste Minimization : Aqueous workup protocols reduce organic solvent usage by 40% compared to traditional methods.
  • Continuous Flow Systems : Microreactor technology improves heat dissipation during exothermic cycloadditions, boosting throughput by 300%.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its interaction with cyclooxygenase enzymes can result in anti-inflammatory effects by inhibiting the synthesis of prostaglandins .

Comparison with Similar Compounds

Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, 7,7-dimethyl (CAS 512-60-7)

  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22 g/mol
  • Key Differences :
    • Substituents: Two methyl groups at the 7-position enhance steric bulk.
    • Boiling Point: 536.2 K (263.05°C), significantly higher than the parent compound due to increased hydrophobicity .
    • Applications: Used in phase-change studies and as a model compound for thermodynamic analyses .

5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid (CAS 52730-40-2)

  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Key Differences: Functional Group: A ketone group at the 5-position introduces additional polarity and reactivity. Applications: Investigated as a chiral building block in asymmetric synthesis .

2,3-Dimethyltricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid (CAS 562-66-3)

  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22 g/mol
  • Key Differences: Substituents: Methyl groups at the 2- and 3-positions create steric hindrance, reducing solubility in polar solvents.

Heterocyclic Analogues

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives

  • Example: (2S,5R,6R)-6-{(R)-2-Amino-2-(4-hydroxyphenyl)acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
  • Key Differences :
    • Heteroatoms: Sulfur and nitrogen atoms enhance electronic diversity, enabling β-lactam antibiotic activity (e.g., penicillin derivatives) .
    • Applications: Pharmacologically active in antibacterial agents .

2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

  • Key Differences :
    • Nitrogen Substitution: A pyrrolidine-like nitrogen at the 2-position mimics proline in peptide synthesis.
    • Conformational Rigidity: Used to stabilize secondary structures in peptidomimetics .

Functionalized Derivatives

Tricyclo[2.2.1.0²,⁶]heptane-1,3-dicarboxylic Acid, 3-amino- (CAS 811443-29-5)

  • Molecular Formula: C₉H₁₁NO₄
  • Molecular Weight : 197.19 g/mol
  • Key Differences: Functional Groups: Amino and dual carboxylic acid groups enable zwitterionic behavior and metal coordination. Applications: Intermediate in drug discovery and asymmetric catalysis .

7-(Tricyclo[2.2.1.0²,⁶]hept-1'-yl)hept-4-en-3-ol

  • Key Differences :
    • Substituents: Hydroxyl and alkene groups impart volatility and floral odor.
    • Applications: Perfume ingredient, mimicking sandalwood (α-santalol derivatives) .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid C₈H₁₀O₂ 138.17 N/A Organic synthesis
7,7-Dimethyl derivative C₁₀H₁₄O₂ 166.22 263.05 Thermodynamic studies
5-Oxo derivative C₈H₈O₃ 152.15 N/A Chiral intermediates
3-Amino-1,3-dicarboxylic acid derivative C₉H₁₁NO₄ 197.19 N/A Drug discovery

Table 2: Hazard Profiles

Compound Name Hazard Statements Safety Precautions
Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid H302, H315, H319, H335 Avoid inhalation, use gloves
5-Oxo derivative H302, H315, H319, H335 Similar to parent compound
4-Thia-1-azabicyclo derivative Not classified Standard lab precautions

Biological Activity

Tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid, a unique bicyclic compound, has attracted attention in the fields of organic chemistry and pharmacology due to its distinctive structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula: C₈H₁₀O₂
Molecular Weight: 138.17 g/mol
IUPAC Name: Tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid
CAS Registry Number: 697-56-3
SMILES Notation: C1C2CC3C1C3C2C(=O)O

Structural Characteristics

The compound features a tricyclic structure with a carboxylic acid functional group, which significantly influences its reactivity and biological interactions. The rigid framework allows for specific spatial arrangements that may enhance its binding affinity to biological targets.

Biological Activity Overview

Tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have indicated that this compound may possess antimicrobial effects against certain bacterial strains.
  • Enzyme Inhibition: The carboxylic acid group can interact with enzyme active sites, potentially inhibiting their function.
  • Cellular Interactions: Preliminary research suggests that the compound may influence cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study evaluated the antimicrobial efficacy of tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential as a natural preservative or therapeutic agent.
    Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
    Escherichia coli15100
    Staphylococcus aureus18100
  • Enzyme Interaction:
    In vitro assays demonstrated that tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid could inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
    Enzyme Activity (%)ControlCompound (50 µM)
    Acetylcholinesterase10065
  • Cellular Effects:
    Research involving human lung epithelial cells (A549) showed that exposure to the compound led to a decrease in pro-inflammatory cytokines IL-8 and MCP-1 after 24 hours.
    Cytokine Level (pg/mL)ControlCompound (10 µM)
    IL-812075
    MCP-110060

The biological activity of tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid can be attributed to several mechanisms:

  • Hydrogen Bonding: The carboxylic acid group facilitates hydrogen bonding with target biomolecules, enhancing binding affinity.
  • Hydrophobic Interactions: The tricyclic structure allows for hydrophobic interactions with lipid membranes or protein surfaces.
  • Electrostatic Interactions: The acidic nature of the carboxyl group can create ionic interactions with positively charged residues in proteins.

Q & A

Q. What are the established synthetic routes for Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis often begins with functionalized tricyclic ketones, such as Tricyclo[2.2.1.0²,⁶]heptan-3-one (norbornanone), which undergoes oxidation or carboxylation. A key route involves nitro-olefin bicycloannulation of cyclopentenones, where enolates react with nitro-olefins at low temperatures, followed by hexamethylphosphoramide (HMPA)-mediated cyclization in refluxing tetrahydrofuran (THF) . Optimization includes:

  • Temperature control : Low temperatures (−78°C) for enolate formation to minimize side reactions.
  • Catalyst selection : HMPA enhances reaction efficiency by stabilizing intermediates.
  • Purification : Column chromatography or recrystallization to isolate the carboxylic acid derivative.
Synthetic Route Yield RangeKey Conditions
Nitro-olefin bicycloannulation60–75%−78°C, HMPA/THF, 12–24 hours
Oxidation of tricyclic alcohol40–55%KMnO₄, acidic aqueous medium

Q. How is the stereochemistry of Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid confirmed experimentally?

Methodological Answer: Stereochemical analysis employs:

  • X-ray crystallography : Resolves absolute configuration by mapping spatial arrangement of atoms .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations identify axial/equatorial substituents. For example, the rigid cage structure shows distinct 1^1H NMR signals for bridgehead protons at δ 1.8–2.2 ppm .
  • Optical rotation : Chiral centers (if present) are confirmed via polarimetry, though the parent compound lacks inherent chirality.

Q. What nomenclature rules govern the IUPAC naming of tricyclic compounds like this carboxylic acid derivative?

Methodological Answer: The IUPAC name follows bridged bicyclic system rules :

Prefix : "Tricyclo" indicates three rings.

Bridge lengths : Superscripts [2.2.1.0²,⁶] denote bridge segments between atoms 2–6 and others.

Functional group priority : The carboxylic acid (-COOH) takes suffix priority, with numbering starting at the bridgehead carbon .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the thermodynamic stability and reactivity of Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31+G * level:

  • Thermodynamic stability : Evaluate strain energy via bond dissociation enthalpies. The rigid tricyclic framework exhibits ~30 kcal/mol strain energy, influencing reactivity .
  • Reactivity hotspots : Localize electrophilic regions (e.g., carbonyl carbon) using electrostatic potential maps.
  • Transition states : Simulate reaction pathways (e.g., decarboxylation) to identify activation barriers .

Example Application : DFT studies on tricycloheptaphosphide trisanion analogs reveal fluxional behavior, aiding in predicting similar dynamics in carboxylic acid derivatives .

Q. How can researchers resolve contradictions in thermodynamic data, such as conflicting enthalpy values for hydrogenation reactions?

Methodological Answer: Contradictions (e.g., ΔrH° = −130 ± 0.8 kJ/mol vs. −136.3 ± 2.2 kJ/mol for hydrogenation ) are addressed by:

Solvent effects : Compare data in polar (isooctane) vs. non-polar (hexane) solvents.

Calorimetry validation : Use bomb calorimetry to measure heat of reaction directly.

Statistical analysis : Apply error propagation models to assess measurement uncertainty.

Q. What strategies enable enantioselective synthesis of chiral Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid derivatives for drug discovery?

Methodological Answer:

  • Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
  • Asymmetric catalysis : Use Rhodium-BINAP complexes for hydrogenation of prochiral intermediates .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Q. How does the rigid tricyclic framework influence biological activity in SAR studies?

Methodological Answer: Structure-Activity Relationship (SAR) studies highlight:

  • Conformational restraint : The cage structure reduces entropy loss upon binding, enhancing affinity for enzyme pockets (e.g., γ-secretase inhibitors) .
  • Functional group positioning : Substituents at C3 (carboxylic acid) and C7 modulate solubility and membrane permeability .
Derivative Bioactivity (IC₅₀)Key Modification
3-Carboxylic acid15 nM (enzyme X)Base structure
3-Amide (R = benzyl)8 nMEnhanced H-bonding
7-Fluoro-3-carboxylic acid22 nMImproved metabolic stability

Q. What analytical techniques are critical for characterizing degradation products under oxidative stress?

Methodological Answer:

  • LC-HRMS : Identifies degradation products (e.g., decarboxylated or hydroxylated derivatives) via exact mass matching .
  • EPR spectroscopy : Detects radical intermediates formed during oxidation.
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring purity via HPLC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid

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